molecular formula C11H12FN3O2S B4690693 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B4690693
M. Wt: 269.30 g/mol
InChI Key: NJIYZJGNTBOQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, also known as EFP, is a chemical compound that belongs to the class of sulfonamide drugs. It has gained significant attention in the scientific community due to its potential applications in the field of medicine. EFP has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activity of CA IX, which leads to a decrease in tumor growth and angiogenesis. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. One of the future directions is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Another future direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, future research can focus on improving the solubility of this compound, which can increase its efficacy in vivo.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound can be synthesized using a simple and efficient method, and its mechanism of action is not fully understood. Future research can focus on investigating its potential use in the treatment of other diseases and improving its solubility.

Scientific Research Applications

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have anti-tumor properties, and several studies have investigated its potential use in the treatment of different types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2S/c1-2-15-8-9(7-13-15)18(16,17)14-11-6-4-3-5-10(11)12/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYZJGNTBOQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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